11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile
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Overview
Description
Imidazo[1,2-a]pyridine cores are important in the pharmaceutical industry due to their wide range of pharmacological activities . They are a part of many commercialized pharmaceutical molecules, such as alpidem (hypnotic), miroprofen (analgesic), minodronic acid (anti-osteoporosis), zolpidem (sedative) and zolimidine (antiulcer) . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle consisting of an imidazole ring fused with a pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions . They can also undergo a copper(I)-catalyzed aerobic oxidative coupling with ketoxime acetates .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research into the chemical structure of interest involves the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine and other precursors. These studies primarily focus on developing new synthetic methodologies for constructing complex molecules with potential biological activities. For instance, Salem et al. (2015) demonstrated the utility of a tetrahydropyrimidine derivative for synthesizing a range of fused heterocyclic compounds, such as thiazolopyrimidines and pyrimidoquinazoline derivatives, characterized by IR, NMR, and mass spectral data to investigate their antioxidant activities (Salem et al., 2015).
Antioxidant and Antimicrobial Activities
The synthesized compounds from these novel heterocyclic systems have been evaluated for their antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized and assessed a new series of compounds for their antioxidant and antimicrobial activities, alongside their quantitative structure–activity relationships and molecular docking studies, showing significant activities against various pathogens (Bassyouni et al., 2012).
Mechanism of Action
Future Directions
The future directions in the field of imidazo[1,2-a]pyridine research could involve the development of new drugs for various diseases. For example, the World Health Organization has taken the initiative to develop new TB drugs . Furthermore, these compounds could be useful in developing more effective compounds for treating breast cancer .
Properties
IUPAC Name |
16-(hexadecylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-30-26-20-18-19-25(26)27(24-32)31-34-28-21-15-16-22-29(28)35(30)31/h15-16,21-22,33H,2-14,17-20,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMXXMKOXFNTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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